N-Hydroxyselenophene-2-carboximidamide
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Overview
Description
N-Hydroxyselenophene-2-carboximidamide is a compound that belongs to the class of N-substituted imidamide derivativesThis compound is characterized by the presence of a selenophene ring, which is a five-membered ring containing selenium, and an imidamide group, which is known for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxyselenophene-2-carboximidamide typically involves multiple steps. One common method starts with the preparation of selenophene derivatives, which can be achieved through the lithiation of substituted selenophenes followed by reaction with appropriate reagents . For instance, the synthesis of 2-hydroxyselenophenes can be carried out through an acid-catalyzed dealkylation of 2-tertiobutoxyselenophene . Another route involves the oxidation of 2-selenophene diethylboronates using hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyselenophene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions can produce selenol compounds .
Scientific Research Applications
N-Hydroxyselenophene-2-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, this compound is being explored for its potential use as an anticancer agent due to its ability to interact with biological targets and pathways . Additionally, it has applications in the industry as a catalyst and in the development of new materials .
Mechanism of Action
The mechanism of action of N-Hydroxyselenophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s selenophene ring allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins . This redox activity is crucial for its biological effects, including its antimicrobial and anticancer properties .
Comparison with Similar Compounds
N-Hydroxyselenophene-2-carboximidamide can be compared with other similar compounds, such as N-hydroxy-N-alkylpyridinecarboximidamides and N-hydroxy-N,N-dialkylpyridinecarboximidamides . These compounds share similar structural features and biological activities but differ in their specific substituents and the position of functional groups on the ring . The presence of the selenophene ring in this compound makes it unique and imparts distinct chemical and biological properties .
List of Similar Compounds:- N-hydroxy-N-alkylpyridinecarboximidamides
- N-hydroxy-N,N-dialkylpyridinecarboximidamides
- Selenophene-based derivatives
- N-hydroxyimidamides
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C5H6N2OSe |
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Molecular Weight |
189.08 g/mol |
IUPAC Name |
N'-hydroxyselenophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OSe/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
JVGCSYFTQKMOOF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C[Se]C(=C1)/C(=N/O)/N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=NO)N |
Origin of Product |
United States |
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